molecular formula C6H12BO2 B3177849 4,4,6-Trimethyl-1,3,2-dioxaborinane CAS No. 23894-82-8

4,4,6-Trimethyl-1,3,2-dioxaborinane

Cat. No.: B3177849
CAS No.: 23894-82-8
M. Wt: 126.97 g/mol
InChI Key: KZAMKXKKAYRGLP-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C6H13BO2. It is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a borylation reagent, which is essential in the formation of boronic esters and other boron-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of 2-methyl-2,4-pentanediol with borane. The reaction typically involves the use of a solvent such as dioxane and a catalyst like palladium. The process is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions include a temperature of around 20°C and a reaction time of approximately 30 minutes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored closely to maintain optimal conditions and prevent any deviations that could affect the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: It participates in substitution reactions to form different boron-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and halogenated solvents are often employed.

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and borohydrides. These products are valuable intermediates in organic synthesis and are used in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

4,4,6-Trimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a borylation reagent in the synthesis of boronic esters, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions.

    Biology: Boronic esters derived from this compound are used in the development of enzyme inhibitors and sensors.

    Medicine: It is involved in the synthesis of boron-containing drugs, which have applications in cancer therapy and other medical treatments.

    Industry: This compound is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable boron-oxygen bonds. In borylation reactions, the compound acts as a boron source, transferring the boron atom to the target molecule. The process typically involves the coordination of the boron atom to a transition metal catalyst, followed by the transfer of the boron atom to the substrate. This mechanism is crucial in the formation of boronic esters and other boron-containing compounds .

Comparison with Similar Compounds

4,4,6-Trimethyl-1,3,2-dioxaborinane can be compared with other similar boron-containing compounds:

Properties

InChI

InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMKXKKAYRGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC(CC(O1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6-Trimethyl-1,3,2-dioxaborinane
Reactant of Route 2
4,4,6-Trimethyl-1,3,2-dioxaborinane
Reactant of Route 3
4,4,6-Trimethyl-1,3,2-dioxaborinane
Reactant of Route 4
4,4,6-Trimethyl-1,3,2-dioxaborinane
Reactant of Route 5
4,4,6-Trimethyl-1,3,2-dioxaborinane
Reactant of Route 6
4,4,6-Trimethyl-1,3,2-dioxaborinane

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